2,3-Dimethyl-6-(propan-2-yl)pyridine
Description
2,3-Dimethyl-6-(propan-2-yl)pyridine is a pyridine derivative with methyl groups at positions 2 and 3 and an isopropyl group at position 5. Its molecular formula is C₁₀H₁₅N (molecular weight: 149.24 g/mol).
Properties
IUPAC Name |
2,3-dimethyl-6-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)9(4)11-10/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYRNNQIYLDPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616932 | |
| Record name | 2,3-Dimethyl-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69194-00-9 | |
| Record name | 2,3-Dimethyl-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(propan-2-yl)pyridine can be achieved through various methods. One common approach involves the alkylation of 2,3-dimethylpyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Formation of pyridine derivatives with hydroxyl or carbonyl groups
Reduction: Formation of fully saturated pyridine derivatives
Substitution: Formation of halogenated pyridine derivatives
Scientific Research Applications
2,3-Dimethyl-6-(propan-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Analysis
The table below compares 2,3-Dimethyl-6-(propan-2-yl)pyridine with four analogs:
Key Observations:
Hydrophobicity: The isopropyl and methyl groups in the target compound enhance hydrophobicity compared to polar analogs like (6-Methoxypyridin-2-yl)-methanol, which has a hydroxymethyl group .
Coordination Chemistry: 6,6'-Dimethyl-2,2'-Dipyridyl’s bipyridine structure enables metal chelation, a property absent in the monodentate target compound .
Electronic and Reactivity Profiles
- Electron-Donating Effects : Methoxy groups in 2,3-Dimethoxy-6-(trimethylsilyl)pyridine increase electron density on the pyridine ring, enhancing nucleophilic substitution reactivity compared to the electron-neutral alkyl groups in the target compound .
- Steric Shielding : The isopropyl group in the target compound may hinder electrophilic aromatic substitution at position 6, whereas smaller substituents (e.g., methyl in 6,6'-Dimethyl-2,2'-Dipyridyl) allow for broader functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
